3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H29N3O7 and its molecular weight is 435.477. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Synthesis
3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, as part of imidazolidine derivatives, has been explored in various molecular design and synthesis studies. For example, imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their hypoglycemic activity, showcasing the potential of such compounds in medicinal chemistry, particularly in the treatment of diabetes through insulin-induced adipocyte differentiation and their hypoglycemic effects in vivo (Oguchi et al., 2000).
Pharmacophoric Features for Cancer Treatment
The pharmacophoric features responsible for ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives have been studied, with certain compounds showing potent inhibitory action on ABCB1 pump and significant cytotoxic and antiproliferative properties, suggesting a role in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).
DNA Binding Studies for Anticancer Applications
Imidazolidine derivatives have also been examined for their DNA binding affinity, revealing a potential as effective anti-cancer drugs. The study showed varying binding strengths to DNA, indicating the importance of structural features in the efficacy of these compounds against cancer (Shah et al., 2013).
Antibacterial Activity
The synthesis and evaluation of antibacterial activity of 3-substituted derivatives have highlighted their potential in combating bacterial infections. This research indicates the broader application of imidazolidine derivatives in developing new antibacterial agents (Vartale et al., 2008).
Anti-arrhythmic Activity
Research into the structure-activity relationship of imidazolidine-2,4-dione derivatives has revealed their potential in anti-arrhythmic therapy. The findings suggest that these compounds could offer new avenues for the treatment of arrhythmias, with specific compounds showing properties akin to class Ia anti-arrhythmics (Pękala et al., 2005).
Chemosensitizers in Antibiotic Therapy
A series of amine derivatives of 5-aromatic imidazolidine-4-ones showed potential as chemosensitizers, improving antibiotics' effectiveness against resistant strains of Staphylococcus aureus. This research opens up new strategies for combating antibiotic resistance (Matys et al., 2015).
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O7/c1-28-12-11-23-17(25)13-24(21(23)27)14-7-9-22(10-8-14)20(26)15-5-6-16(29-2)19(31-4)18(15)30-3/h5-6,14H,7-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVCBUIISUGLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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